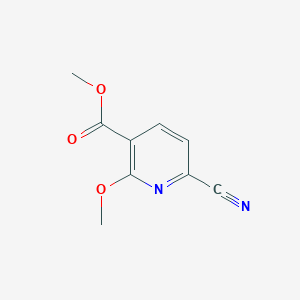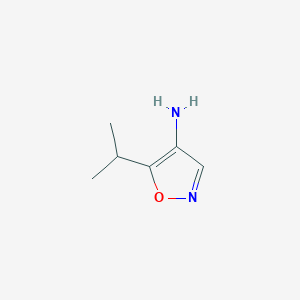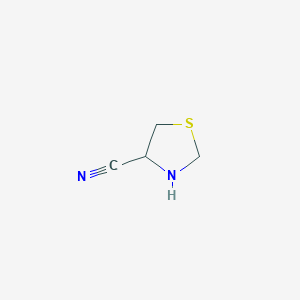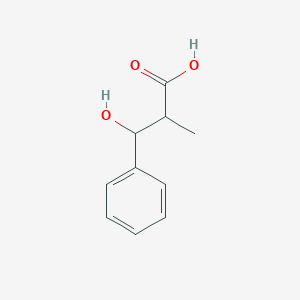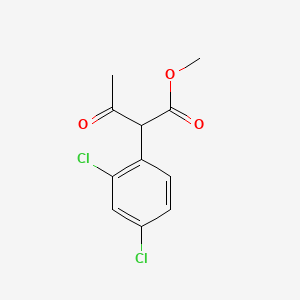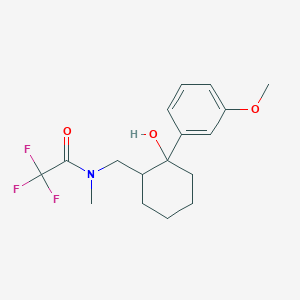
(+/-)-N-DesmethylTrifluoroacetotramadol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-N-DesmethylTrifluoroacetotramadol-d3 is a deuterated analog of (+/-)-N-DesmethylTrifluoroacetotramadol, a metabolite of the synthetic opioid analgesic tramadol. This compound is often used in scientific research to study the pharmacokinetics and metabolism of tramadol and its derivatives. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterparts in mass spectrometry analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-DesmethylTrifluoroacetotramadol-d3 typically involves the following steps:
Starting Material: The synthesis begins with the precursor compound, which is subjected to a series of chemical reactions to introduce the trifluoroacetyl group.
Deuterium Labeling: The deuterium atoms are introduced through a specific reaction that replaces hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing automated purification systems to handle larger quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-N-DesmethylTrifluoroacetotramadol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(+/-)-N-DesmethylTrifluoroacetotramadol-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of tramadol and its metabolites.
Metabolism Studies: Investigating the metabolic pathways and identifying the metabolites of tramadol.
Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of tramadol and its metabolites.
Drug Development: Assisting in the development of new analgesic drugs by providing insights into the metabolism and pharmacokinetics of tramadol derivatives.
Wirkmechanismus
The mechanism of action of (+/-)-N-DesmethylTrifluoroacetotramadol-d3 involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptors, leading to analgesic effects. Additionally, it inhibits the reuptake of norepinephrine and serotonin, contributing to its pain-relieving properties. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking the compound in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
(+/-)-N-DesmethylTrifluoroacetotramadol-d3 can be compared with other similar compounds such as:
(+/-)-N-DesmethylTrifluoroacetotramadol: The non-deuterated analog, which has similar pharmacological properties but lacks the deuterium labeling.
Tramadol: The parent compound, which is a widely used synthetic opioid analgesic.
O-Desmethyltramadol: Another metabolite of tramadol, which has a higher affinity for opioid receptors and contributes significantly to the analgesic effects of tramadol.
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool in pharmacokinetic and metabolic studies, providing more precise and accurate data.
Eigenschaften
Molekularformel |
C17H22F3NO3 |
|---|---|
Molekulargewicht |
345.36 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3 |
InChI-Schlüssel |
XWSNZUCHMFOJSF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






